4-[2-[3-(2,4-dichlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide
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Overview
Description
4-[2-[3-(2,4-dichlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide is a complex organic compound with a unique structure that incorporates multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[3-(2,4-dichlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the thiazole ring and the sulfonamide group. Each step requires specific reagents and conditions to ensure the correct formation of bonds and functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-[3-(2,4-dichlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity and stability.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly if it shows activity against certain diseases.
Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-[3-(2,4-dichlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets. These interactions can affect various pathways within a cell, leading to changes in cellular function. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
4-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-4H-1,2,4-triazole: Another structurally related compound with different applications and properties.
Uniqueness
4-[2-[3-(2,4-dichlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[2-[3-(2,4-dichlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27Cl2FN4O3S2/c1-4-35(5-2)41(37,38)21-10-6-18(7-11-21)26-17-40-29(33-26)36-27(22-12-9-20(30)15-23(22)31)16-25(34-36)19-8-13-28(39-3)24(32)14-19/h6-15,17,27H,4-5,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCVMQRAQAMJAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=CC(=C(C=C4)OC)F)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27Cl2FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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